molecular formula C12H12N2O2 B1282690 (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid CAS No. 97968-85-9

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid

Numéro de catalogue: B1282690
Numéro CAS: 97968-85-9
Poids moléculaire: 216.24 g/mol
Clé InChI: CTCIUZFLHYEPHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Substitution Reactions at the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution, particularly at the 5- and 6-positions, due to electron-rich aromatic systems. Key reactions include:

Nitration

  • Conditions : Nitric acid (HNO₃) in acetic acid at room temperature.
  • Product : 5-Nitro-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid.
  • Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating cyclopropyl group .

Bromination

  • Conditions : Bromine (Br₂) in dichloromethane (DCM) with a Lewis acid catalyst.
  • Product : 5-Bromo-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid.
  • Applications : Brominated derivatives serve as intermediates for cross-coupling reactions .

Chlorination

  • Conditions : Sandmeyer reaction using HCl and CuCl.
  • Product : 4-Chloro-(2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid .

Functionalization of the Carboxylic Acid Group

The acetic acid moiety participates in typical carboxylic acid reactions:

Esterification

  • Conditions : Methanol (CH₃OH) with sulfuric acid (H₂SO₄) as a catalyst.
  • Product : Methyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate .

Amidation

  • Conditions : Reaction with amines (e.g., NH₃, alkylamines) using carbodiimide coupling agents (e.g., EDC, DCC).
  • Product : (2-Cyclopropyl-1H-benzimidazol-1-yl)acetamide derivatives .

Reduction

  • Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Product : 2-(2-Cyclopropyl-1H-benzimidazol-1-yl)ethanol .

Modification of the Cyclopropyl Group

The cyclopropyl ring exhibits strain-driven reactivity under specific conditions:

Ring-Opening Reactions

  • Conditions : Strong acids (e.g., H₂SO₄) or oxidizing agents (e.g., KMnO₄).
  • Product : Linear alkyl chains or ketones via cleavage of the cyclopropane ring .

Suzuki-Miyaura Cross-Coupling

The brominated derivative serves as a substrate for palladium-catalyzed coupling:

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, in a toluene/water mixture.
  • Product : Biaryl-functionalized benzimidazole derivatives .

Oxidative Decarboxylation

  • Conditions : Lead tetraacetate (Pb(OAc)₄) in acetic acid.
  • Product : 2-Cyclopropyl-1H-benzimidazole via loss of CO₂ .

Table 1: Key Derivatives and Reaction Conditions

Reaction Type Reagents/Conditions Product Application
NitrationHNO₃, CH₃COOH, RT5-Nitro derivativeIntermediate for further functionalization
BrominationBr₂, DCM, FeCl₃5-Bromo derivativeCross-coupling substrates
EsterificationCH₃OH, H₂SO₄Methyl esterSolubility enhancement
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃Biaryl derivativesDrug discovery
Oxidative DecarboxylationPb(OAc)₄, CH₃COOH2-Cyclopropyl-1H-benzimidazoleStructural simplification

Biological Activity-Driven Modifications

  • Sulfonation : Introduces sulfonyl groups at the benzimidazole nitrogen for enhanced binding to therapeutic targets (e.g., CRTH2 receptors) .
  • Alkylation : Ethyl or propyl chains appended to the nitrogen improve pharmacokinetic properties .

Mechanistic Insights

  • Electrophilic Substitution : Directed by the electron-rich benzimidazole ring, with regioselectivity influenced by the cyclopropyl group .
  • Acid Catalysis : Protonation of the benzimidazole nitrogen enhances electrophilic attack at specific positions .

Challenges and Optimization

  • Steric Hindrance : The cyclopropyl group may limit access to certain reaction sites, requiring optimized conditions (e.g., high-temperature catalysis) .
  • Solubility : Polar solvents (e.g., DMF, DMSO) are often necessary for homogeneous reaction mixtures .

Applications De Recherche Scientifique

The biological activities of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid have been the subject of numerous studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.00 ± 2.00
Escherichia coli10.00 ± 3.00
Bacillus subtilis7.50 ± 1.50

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation:

Cell LineIC50 (µM)Reference Drug
HCT11615.50Doxorubicin
MCF718.30Paclitaxel

These findings indicate that this compound may be effective in cancer treatment strategies, particularly against colorectal and breast cancer cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity through various assays, including the DPPH radical scavenging test. The results indicate that it effectively neutralizes free radicals, which could have implications for preventing oxidative stress-related diseases .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Antimicrobial Efficacy : A study involving clinical isolates demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential for treating resistant bacterial infections.
  • Anticancer Evaluation : Comparative studies against established chemotherapeutics revealed that this compound showed comparable or enhanced efficacy in inhibiting tumor cell growth, warranting further investigation into its use as an adjunct therapy in cancer treatment .

Mécanisme D'action

The mechanism of action of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to DNA and RNA, thereby affecting cellular processes . Additionally, the cyclopropyl group enhances the compound’s stability and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is unique due to its cyclopropyl group, which imparts additional stability and enhances its binding affinity to molecular targets. This makes it particularly useful in research applications where stability and specificity are crucial .

Activité Biologique

(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a benzimidazole derivative recognized for its diverse biological activities. Benzimidazole compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with a cyclopropyl substituent, contributing to its unique biological properties. The structural formula can be represented as follows:

C12H13N3O\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}

Benzimidazole derivatives, including this compound, act through various mechanisms:

  • Enzyme Inhibition : Many benzimidazoles inhibit key enzymes involved in cellular processes. For instance, they may interfere with DNA topoisomerases, which play critical roles in DNA replication and repair .
  • Receptor Modulation : These compounds can also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Antibacterial : Studies have shown that benzimidazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/ml against Staphylococcus aureus and Escherichia coli .
  • Antifungal : The compound has also shown antifungal activity against species such as Candida albicans, with MIC values indicating effectiveness comparable to standard antifungal agents .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against HIV and other viruses. Compounds structurally related to this compound were tested for their ability to inhibit HIV replication in vitro, showing promising results against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines:

Cell LineIC50 (µM)Description
HeLa0.87Cervical adenocarcinoma
MCF70.55Breast adenocarcinoma
A4311.7Skin epidermoid carcinoma

These results indicate that the compound effectively inhibits cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A notable study investigated the structure-activity relationships of benzimidazole derivatives, including this compound. The research demonstrated that modifications to the cyclopropyl group significantly influenced the biological activity of these compounds, enhancing their potency as enzyme inhibitors and receptor modulators .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-cyclopropyl-1H-benzimidazol-1-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : A base-catalyzed nucleophilic substitution reaction is commonly employed. For example, reacting 2-chloroacetic acid derivatives with 2-cyclopropyl-1H-benzimidazole in the presence of sodium acetate under reflux in acetic acid (3–5 hours) can yield the target compound. Key parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursor), solvent choice (acetic acid preferred for solubility), and temperature control to minimize side reactions .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with impurities such as unreacted starting materials or cyclopropane ring-opened byproducts. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Crystallize the compound in a polar solvent (e.g., ethanol/water) to obtain high-quality crystals. Key parameters include bond lengths (e.g., C–C in the cyclopropyl group: ~1.50 Å) and dihedral angles between the benzimidazole and acetic acid moieties .
  • Data Contradictions : Discrepancies in bond angles may arise from poor crystal quality or twinning. Validate results with DFT calculations (e.g., B3LYP/6-31G* level) to compare experimental and theoretical geometries .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .
  • Data Considerations : No specific acute toxicity data are available for this compound, but structurally related benzimidazoles show potential skin/eye irritation. Conduct a risk assessment using analogs like 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid, which requires hazard controls for respiratory and dermal exposure .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized using DoE (Design of Experiments)?

  • Methodology : Apply a factorial design to test variables: temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst (e.g., NaOAc vs. K2CO3). Use HPLC to quantify yield and impurity profiles.
  • Data Analysis : Response surface modeling identifies optimal conditions. For example, higher temperatures (>100°C) may accelerate cyclopropane ring degradation, reducing yield by ~20% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodology : Compare experimental 1H^1H-NMR (e.g., DMSO-d6) with DFT-calculated shifts (GIAO method). Discrepancies in benzimidazole proton shifts (~7.2–8.0 ppm) may arise from solvent effects or conformational flexibility. Use COSY and NOESY to validate spin systems and spatial proximity .
  • Case Study : A 0.3 ppm deviation in acetic acid proton shifts could indicate hydrogen bonding with the benzimidazole nitrogen. Titration with D2O confirms exchangeable protons .

Q. How does the cyclopropane ring influence the compound’s electronic properties and reactivity?

  • Methodology : Perform cyclic voltammetry to measure redox potentials (e.g., E1/2 for benzimidazole oxidation) and compare with non-cyclopropyl analogs. DFT calculations (e.g., HOMO-LUMO gaps) quantify electron-withdrawing/donating effects.
  • Data : The cyclopropane ring increases strain energy (~27 kcal/mol), potentially stabilizing transition states in nucleophilic reactions. This may explain enhanced reactivity in esterification vs. non-cyclopropyl derivatives .

Q. Analytical and Computational Tools

  • Structural Validation : SHELX suite for crystallography , Gaussian for DFT .
  • Safety Compliance : Refer to SDS templates for benzimidazole derivatives .
  • Synthesis Optimization : JMP or Minitab for DoE .

Propriétés

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCIUZFLHYEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540117
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97968-85-9
Record name (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.